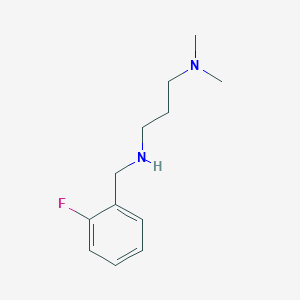

![molecular formula C14H23NO4 B2939606 Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1346229-46-6](/img/structure/B2939606.png)

Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

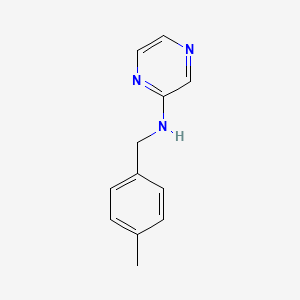

Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H23NO4 . It is also known by other names such as 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.34 . It has a density of 1.1±0.1 g/cm3, a boiling point of 350.7±42.0 °C at 760 mmHg, and a flash point of 165.9±27.9 °C . It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.64 .Scientific Research Applications

Synthesis and Derivative Formation

Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is involved in the synthesis of novel compounds, offering a versatile platform for chemical modification and derivative formation. Meyers et al. (2009) describe efficient synthetic routes to a related compound, showcasing its utility in accessing chemical spaces complementary to piperidine ring systems. This underscores the compound's role in creating new molecules with potential biological activities (Meyers et al., 2009). Similarly, Molchanov and Tran (2013) highlight its use in regioselective cycloaddition reactions, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, emphasizing its versatility in synthetic organic chemistry (Molchanov & Tran, 2013).

Chemical Stability and Safety Evaluation

Polymer Stabilization

The compound and its derivatives are explored for their role in polymer stabilization, showcasing their effectiveness in preventing polymer degradation. Yachigo et al. (1992) demonstrate the synergistic stabilizing effect between phenolic and thiopropionate type antioxidants, where a related compound was used as a stabilizer. This research suggests its applicability in enhancing the longevity and performance of polymer materials (Yachigo et al., 1992).

Exploring Biological Activities

The exploration of spirocyclic derivatives for biological activities is another significant area of research. Lukin et al. (2022) synthesized derivatives of 1-oxa-9-azaspiro[5.5]undecane and tested them against bacterial strains, revealing a narrower activity spectrum compared to ciprofloxacin but distinct activity against certain strains. This indicates the potential of this compound derivatives in developing new antibacterial agents (Lukin et al., 2022).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(16)10-18-14/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHFEGGPVHPVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC(=O)CO2)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

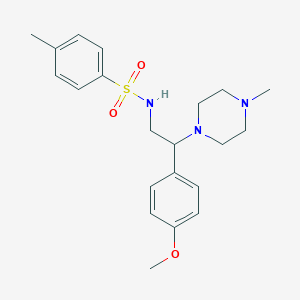

![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)

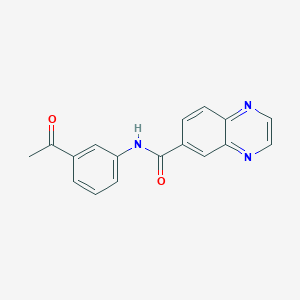

![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)

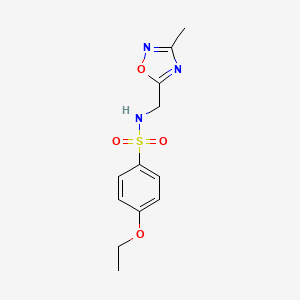

![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)

![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)

![3-[(2,5-difluorophenyl)methoxy]-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2939540.png)

![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)